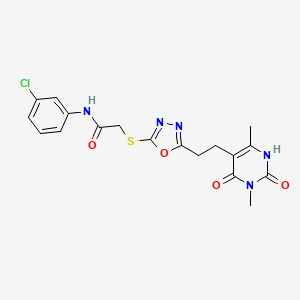

![molecular formula C12H22N2O2 B2824567 tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate CAS No. 1428547-17-4](/img/structure/B2824567.png)

tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate” is a chemical compound with the CAS Number: 1823787-48-9 . It has a molecular weight of 226.32 .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(4-5-12)8-13-7-9/h9,13H,4-8H2,1-3H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.32 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is not specified in the sources I found.科学的研究の応用

Photochemical and Thermal Rearrangements

Research has shown that tert-butyl (5-azaspiro[2.5]octan-1-yl)carbamate, through its derivatives, participates in photochemical and thermal rearrangements. A study focused on the irradiation of a spirooxaziridine derivative, leading to a single lactam formation, demonstrating the compound's involvement in stereoelectronic-controlled rearrangements of oxaziridines (Lattes et al., 1982).

Synthesis and Derivation

The compound has been used in the synthesis of novel derivatives, providing an entry point to chemical spaces complementary to piperidine ring systems. This showcases its role in creating bifunctional molecules through efficient and scalable synthetic routes (Meyers et al., 2009).

Protective Group Formation

In the field of organic synthesis, this compound has been used for forming protective groups in amines, highlighting its role in facilitating various synthetic transformations (Lebel & Leogane, 2005).

Crystal Structure Analysis

Studies have been conducted on tert-butyl carbamate derivatives to understand their crystal structures, particularly involving hydrogen and halogen bonds. This sheds light on the structural and bonding properties of such compounds (Baillargeon et al., 2017).

Chiral Azomethine Ylids Generation

The compound is instrumental in generating stable azomethine ylid precursors, allowing for the use of milder conditions in synthetic chemistry. This represents its contribution to the development of more efficient and less harsh chemical processes (Alker et al., 1997).

Fluorescent Sensory Materials

Tert-butyl carbazole derivatives, related to this compound, have been developed as materials for detecting volatile acid vapors. Their ability to emit strong blue light and form organogels indicates their potential in sensory and detection applications (Sun et al., 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H318, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

将来の方向性

特性

IUPAC Name |

tert-butyl N-(5-azaspiro[2.5]octan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(9)5-4-6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYHUAXVYVXWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC12CCCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)

![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2824493.png)

![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2824495.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride](/img/structure/B2824496.png)

![N-Cyclohexyl-2-[6-(3,4-dimethoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2824497.png)

![4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B2824498.png)

![Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2824500.png)

![7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2824501.png)

methanone](/img/structure/B2824502.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2824505.png)

![Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2824506.png)